molecular formula C18H23N3O3S B7691721 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide

3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B7691721
M. Wt: 361.5 g/mol
InChI Key: XSGPUJCEIAPMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as N-(pyridin-3-ylmethyl)propanamides and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is not fully understood, but it is believed to involve the inhibition of the pro-inflammatory transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in the expression of a range of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is able to reduce the expression of these pro-inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons from oxidative stress and neuroinflammation. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of inflammatory and pain-related disorders. Additionally, its potential as a neuroprotective and anticancer agent make it a versatile compound with a range of potential therapeutic applications.
One limitation of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A. One potential direction is the optimization of its synthesis to improve its yield and purity. Another direction is the elucidation of its mechanism of action, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to fully explore its potential as a neuroprotective and anticancer agent, as well as its potential for the treatment of other inflammatory and pain-related disorders.

Synthesis Methods

The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A involves the reaction of 4-aminobenzenesulfonamide with 3-pyridinemethanol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-(bromomethyl)propanoic acid to yield 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A. The synthesis has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have potential as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

3-[4-(propan-2-ylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-14(2)21-25(23,24)17-8-5-15(6-9-17)7-10-18(22)20-13-16-4-3-11-19-12-16/h3-6,8-9,11-12,14,21H,7,10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGPUJCEIAPMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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